STAT3 Transcription Inhibition Potency vs. STX-0119
The target compound, which contains an indoline sulfonamide moiety instead of the phenylquinoline carboxamide of STX-0119, is expected to exhibit altered STAT3 inhibition. STX-0119 inhibits STAT3 transcription with an IC50 of 74 μM in a STAT3-dependent luciferase reporter gene assay in HeLa cells . Direct experimental data for the target compound in the same assay are not currently available; however, structure-activity relationship (SAR) studies on related N-aryl-1,3,4-oxadiazol-2-amines indicate that replacing the amide linker with a sulfonamide-benzamide linker can modulate STAT3 affinity by 10- to 100-fold [1]. This suggests that 851095-62-0 may achieve a substantially different IC50, potentially in the low micromolar range, differentiating it from STX-0119.
| Evidence Dimension | STAT3 transcription inhibition |
|---|---|
| Target Compound Data | Not experimentally determined (predicted to differ from STX-0119) |
| Comparator Or Baseline | STX-0119: IC50 = 74 μM in HeLa STAT3 luciferase reporter assay |
| Quantified Difference | SAR projection: >10-fold shift possible based on linker modifications |
| Conditions | STAT3-dependent luciferase reporter gene assay in HeLa cells |
Why This Matters
A >10-fold potency shift relative to STX-0119 would qualify this compound as a distinct chemical probe for STAT3, affecting both lead optimization decisions and procurement for STAT3 screening cascades.
- [1] Li, Y. et al. Structure-activity relationship studies of N-aryl-1,3,4-oxadiazol-2-amines as STAT3 inhibitors. Bioorg. Med. Chem. Lett. 2015, 25, 2487-2491. (Class-level inference for linker effects) View Source
